molecular formula C19H20N4O2 B1248563 (3E,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione

(3E,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione

Cat. No. B1248563
M. Wt: 336.4 g/mol
InChI Key: UNRCMCRRFYFGFX-BMJMZVRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]-6-(phenylmethylene)piperazine-2,5-dione is a member of pyrazines.

Scientific Research Applications

Antiviral Activity

Research has identified diketopiperazine derivatives with potential antiviral properties. A compound structurally similar to (3E,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione, isolated from the marine-derived actinomycete Streptomyces sp. FXJ7.328, demonstrated modest antiviral activity against influenza A (H1N1) virus (Wang et al., 2013).

Anti-arrhythmic Properties

In a study focusing on imidazolidine-2,4-dione derivatives, compounds structurally related to our compound of interest showed anti-arrhythmic properties in rat models, specifically acting as class Ia compounds according to the Vaughan Williams classification (Pękala et al., 2005).

Piperazine Derivatives in Medicinal Chemistry

Arylidene-imidazolone derivatives, which include compounds similar to this compound, have gained interest in medicinal chemistry due to their diverse pharmacological actions. Research has focused on the conformations of these derivatives for medicinal applications (Żesławska et al., 2018).

Chemosensitization in Antibiotic Therapy

Studies have explored imidazolidine-4-one derivatives as potential chemosensitizers to enhance antibiotic effectiveness against strains like MRSA, suggesting their role in combating antibiotic resistance (Matys et al., 2015).

Potential in Treating Hormonal Disorders

Research on derivatives structurally related to this compound has shown promise in treating hormonal disorders. For instance, WAY-207024, a compound with a similar structure, exhibited potent antagonist activity against the gonadotropin-releasing hormone receptor, suggesting its potential in managing hormonal imbalances (Pelletier et al., 2009).

Anticonvulsant and Neuroprotective Effects

Piperazine derivatives have been evaluated for their anticonvulsant properties, showing effectiveness in models like maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures tests. These studies highlight the potential of such compounds in treating neurological disorders (Rybka et al., 2016).

Antimycobacterial Activity

Compounds structurally related to this compound have shown promising antimycobacterial activity, particularly against Mycobacterium tuberculosis, suggesting their potential in tuberculosis treatment (Jallapally et al., 2014).

properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

(3E,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione

InChI

InChI=1S/C19H20N4O2/c1-19(2,3)16-13(20-11-21-16)10-15-18(25)22-14(17(24)23-15)9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21)(H,22,25)(H,23,24)/b14-9+,15-10-

InChI Key

UNRCMCRRFYFGFX-BMJMZVRVSA-N

Isomeric SMILES

CC(C)(C)C1=C(N=CN1)/C=C\2/C(=O)N/C(=C/C3=CC=CC=C3)/C(=O)N2

SMILES

CC(C)(C)C1=C(N=CN1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2

Canonical SMILES

CC(C)(C)C1=C(N=CN1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3E,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione
Reactant of Route 2
(3E,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione
Reactant of Route 3
(3E,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione
Reactant of Route 4
(3E,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione
Reactant of Route 5
(3E,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione
Reactant of Route 6
(3E,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione

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